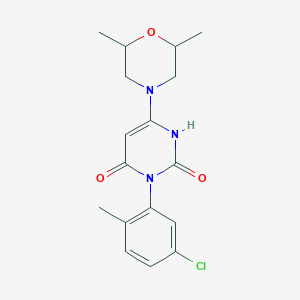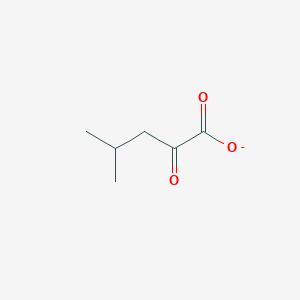
4-Methyl-2-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Ketoisocaproate can be synthesized through several methods. One common approach involves the transamination of L-leucine using branched-chain amino acid aminotransferase, which transfers the amine group from L-leucine to alpha-ketoglutarate, forming 4-Methyl-2-oxopentanoate and glutamate .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically engineered microorganisms such as Escherichia coli . These microorganisms are modified to express specific enzymes that convert L-leucine to this compound under controlled conditions .
化学反応の分析
Types of Reactions: Alpha-Ketoisocaproate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alpha-hydroxyisocaproate, which has applications in metabolic studies.
Transamination: It can participate in transamination reactions to form other amino acids and keto acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Transamination: Aminotransferase enzymes and alpha-ketoglutarate are commonly used in these reactions.
Major Products:
Isovaleryl-CoA: Produced through oxidation.
Alpha-hydroxyisocaproate: Produced through reduction.
Glutamate and other amino acids: Produced through transamination.
科学的研究の応用
Alpha-Ketoisocaproate has a wide range of applications in scientific research:
作用機序
Alpha-Ketoisocaproate exerts its effects through several mechanisms:
類似化合物との比較
Alpha-Ketoisocaproate is similar to other keto acids such as:
Alpha-Ketoisovalerate: Another intermediate in the degradation of branched-chain amino acids.
Alpha-Keto-beta-methylvalerate: Involved in the degradation of isoleucine.
Alpha-Ketoisoleucine: A keto acid derived from isoleucine.
Uniqueness: Alpha-Ketoisocaproate is unique in its role as a key intermediate in the degradation of L-leucine and its ability to stimulate insulin secretion and affect mitochondrial function .
特性
分子式 |
C6H9O3- |
|---|---|
分子量 |
129.13 g/mol |
IUPAC名 |
4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChIキー |
BKAJNAXTPSGJCU-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)C(=O)[O-] |
正規SMILES |
CC(C)CC(=O)C(=O)[O-] |
同義語 |
2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


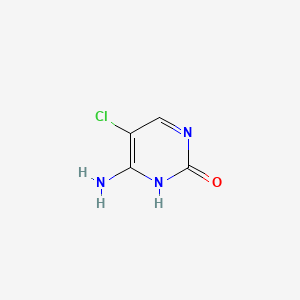
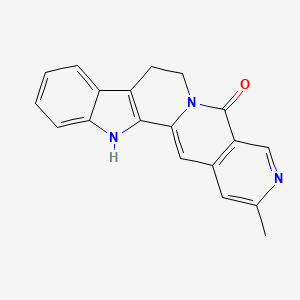
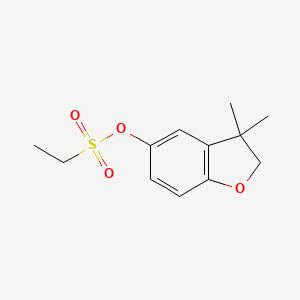
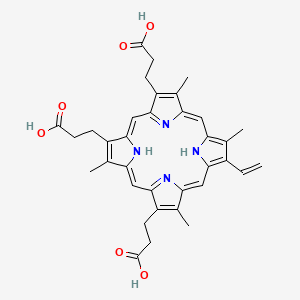
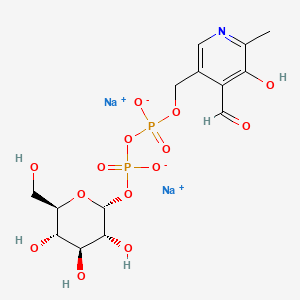
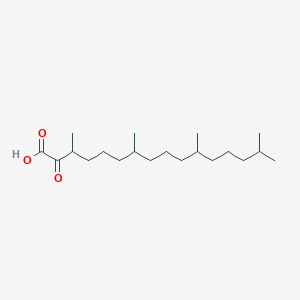

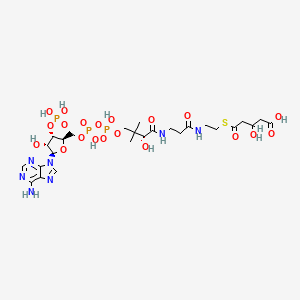
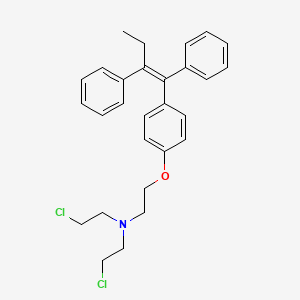
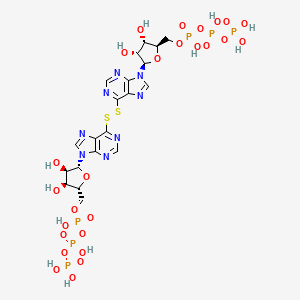
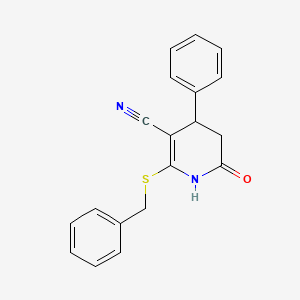
![4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine](/img/structure/B1228061.png)
![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)
